molecular formula C11H15NOS B13765903 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde

4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde

Cat. No.: B13765903
M. Wt: 209.31 g/mol
InChI Key: HDJJPPBGICUCHZ-UHFFFAOYSA-N
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Description

4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde is a heterocyclic compound that features a unique structure combining a thieno and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed oxidative C-H/C-H coupling reactions . This method allows for the formation of the thieno-pyrrole ring system with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic thieno-pyrrole ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde exerts its effects is primarily through its ability to participate in electron transfer processes. The thieno-pyrrole ring system allows for efficient electron delocalization, making it an excellent candidate for use in electronic materials. The molecular targets and pathways involved include interactions with other conjugated systems and participation in charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of four methyl groups at positions 4 and 6 enhances its stability and electron-donating ability, making it particularly suitable for use in high-performance electronic materials.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde

InChI

InChI=1S/C11H15NOS/c1-10(2)8-5-7(6-13)14-9(8)11(3,4)12-10/h5-6,12H,1-4H3

InChI Key

HDJJPPBGICUCHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(N1)(C)C)SC(=C2)C=O)C

Origin of Product

United States

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